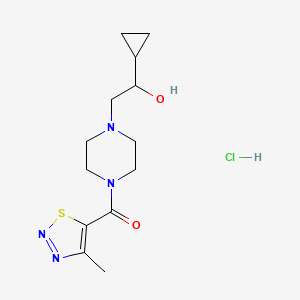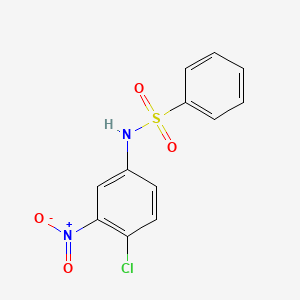![molecular formula C13H16ClFN2O B2464226 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one CAS No. 1174869-30-7](/img/structure/B2464226.png)
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one, also known as CFM-2, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been shown to have a wide range of biological activities.
Mechanism of Action
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one acts as a competitive antagonist of the 5-HT2C receptor. It binds to the receptor and prevents the binding of serotonin, which is the natural ligand of the receptor. By blocking the activity of the 5-HT2C receptor, this compound can modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease food intake in rats and mice, indicating a role in appetite regulation. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, indicating a potential role in addiction treatment. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety disorders.
Advantages and Limitations for Lab Experiments
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has several advantages for lab experiments. It is a potent and selective antagonist of the 5-HT2C receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. Additionally, this compound has good solubility in water and can be easily administered to animals. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. Additionally, this compound has been shown to have off-target effects on other serotonin receptor subtypes, which can complicate data interpretation.
Future Directions
There are several future directions for research on 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one. One area of interest is the role of 5-HT2C receptors in drug addiction and relapse. This compound has been shown to reduce the reinforcing effects of drugs of abuse, but it is unclear whether this effect persists after chronic drug exposure. Another area of interest is the role of 5-HT2C receptors in anxiety disorders. This compound has been shown to have anxiolytic effects in animal models, but it is unclear whether this effect translates to humans. Finally, there is interest in developing more selective and longer-acting antagonists of the 5-HT2C receptor, which could have potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one involves the reaction of 1-chloro-2-propanone with 4-[(3-fluorophenyl)methyl]piperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place at room temperature and yields this compound as a white solid with a melting point of 115-118°C.
Scientific Research Applications
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has been widely used in scientific research as a tool to study the role of serotonin receptors in various biological processes. It has been shown to be a potent and selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. This compound has been used to investigate the role of 5-HT2C receptors in appetite regulation, drug abuse, and anxiety disorders.
properties
IUPAC Name |
2-chloro-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-9-13(18)17-6-4-16(5-7-17)10-11-2-1-3-12(15)8-11/h1-3,8H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEIEEFGGMUGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2464144.png)
![(Z)-ethyl 1-benzyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2464145.png)

![N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2464147.png)
![N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2464148.png)


![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)




![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)
![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)